molecular formula C33H39NO4 B028426 Carebastine Methyl Ester CAS No. 189064-48-0

Carebastine Methyl Ester

Cat. No.: B028426
CAS No.: 189064-48-0
M. Wt: 513.7 g/mol
InChI Key: MSGNQXZBCGURTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carebastine Methyl Ester is a crucial synthetic intermediate in the preparation and study of Carebastine, a potent non-sedative metabolite of the antihistamine drug Ebastine. This methyl ester derivative is primarily employed in analytical chemistry and pharmaceutical research as a reference standard and a precursor for investigating the metabolic pathways, pharmacokinetics, and structure-activity relationships (SAR) of pyrrolidine-based antihistamines. Its mechanism of action is intrinsically linked to its role as a prodrug-like intermediate; it serves as a strategic building block for accessing the active carboxylic acid metabolite, Carebastine, which functions as a selective and potent histamine H1 receptor antagonist. By competitively inhibiting histamine at the H1-receptor sites, the active form prevents the physiological effects of histamine in allergic responses, such as vasodilation and bronchoconstriction. Researchers utilize this compound to develop and validate sensitive analytical methods (e.g., LC-MS, HPLC) for quantifying drug metabolites in biological matrices, to synthesize novel analogs for pharmacological evaluation, and to study the enzymatic hydrolysis processes involved in prodrug activation. This compound is offered with high purity and stability, making it an indispensable tool for advancing research in allergy, immunology, and drug discovery and development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGNQXZBCGURTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453679
Record name Carebastine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189064-48-0
Record name Carebastine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Carebastine and its Methyl Ester Prodrug: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of Carebastine and its methyl ester derivative, exploring the nuances of their chemical properties, pharmacological actions, and pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic use of prodrugs to optimize therapeutic outcomes.

Introduction: The Rationale for Prodrug Design in Antihistamine Therapy

The development of second-generation antihistamines revolutionized the management of allergic conditions by minimizing the sedative effects associated with their first-generation counterparts. Within this class of therapeutics, the optimization of pharmacokinetic properties to enhance bioavailability and duration of action remains a key objective. This guide focuses on Carebastine, the active metabolite of the widely used antihistamine Ebastine, and its methyl ester derivative, illustrating the principles and advantages of a prodrug approach.

Carebastine is a potent and selective histamine H1 receptor antagonist, but like many carboxylic acid-containing drugs, its physicochemical properties can limit its oral absorption.[1] The esterification of the carboxylic acid moiety to form Carebastine Methyl Ester represents a strategic chemical modification designed to improve its lipophilicity and, consequently, its permeability across biological membranes. This guide will dissect the critical differences between the active parent drug, Carebastine, and its prodrug, this compound, from a drug development perspective.

Comparative Analysis of Physicochemical Properties

The fundamental differences between Carebastine and its methyl ester derivative stem from their distinct chemical structures, which in turn govern their physicochemical properties and biological behavior.

PropertyCarebastineThis compound
Chemical Name 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acidMethyl 4-[4-[4-(diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetate
Molecular Formula C₃₂H₃₇NO₄C₃₃H₃₉NO₄
Molecular Weight 499.65 g/mol 513.67 g/mol
Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Polarity HigherLower
Lipophilicity (logP) Lower (predicted)Higher (predicted)
Water Solubility LowerHigher in non-polar solvents

The esterification of the carboxylic acid in Carebastine to a methyl ester in this compound is the key structural modification. This change is expected to increase the lipophilicity of the molecule, a critical factor for passive diffusion across the gastrointestinal tract and other biological membranes.[2]

G cluster_0 Carebastine cluster_1 This compound Carebastine C32H37NO4 (Carboxylic Acid) Carebastine_Ester C33H39NO4 (Methyl Ester) Carebastine_Ester->Carebastine Esterase-mediated Hydrolysis

Caption: Chemical relationship between Carebastine and its Methyl Ester.

Pharmacology and Mechanism of Action: A Shared Target

Both Carebastine and, upon its conversion, this compound, exert their therapeutic effects through the same primary mechanism of action: selective antagonism of the histamine H1 receptor.

Carebastine is the pharmacologically active entity. It binds to H1 receptors on various cells, including those in the respiratory tract, skin, and blood vessels, preventing histamine from binding and initiating the cascade of allergic symptoms such as itching, swelling, redness, and increased mucus production.[3] Importantly, as a second-generation antihistamine, Carebastine has minimal penetration into the central nervous system (CNS), which accounts for its low sedative properties.[4]

This compound , being a prodrug, is pharmacologically inactive. Its sole purpose is to serve as a more efficiently absorbed carrier for Carebastine. Once absorbed, it is rapidly hydrolyzed by esterase enzymes present in the blood and tissues to release the active Carebastine. Therefore, the antihistaminic activity observed after the administration of this compound is attributable to the resulting Carebastine.

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates Allergic_Response Allergic Response (e.g., itching, swelling) H1_Receptor->Allergic_Response Initiates Carebastine Carebastine Carebastine->H1_Receptor Blocks Binding

Caption: Mechanism of action of Carebastine at the H1 receptor.

Pharmacokinetics: The Prodrug Advantage

The most significant differences between Carebastine and this compound lie in their pharmacokinetic profiles, particularly concerning absorption and bioavailability.

Carebastine: When administered directly, the oral bioavailability of Carebastine can be limited due to its polarity, which hinders its passage through the lipid bilayers of the intestinal epithelium. After oral administration of its parent drug, Ebastine, Carebastine is the major active metabolite found in plasma, with peak concentrations reached within 2.5 to 4 hours.[3] The elimination half-life of Carebastine is long, supporting once-daily dosing.[5][6]

This compound: As a more lipophilic prodrug, this compound is designed for enhanced absorption from the gastrointestinal tract.[2] Following oral administration, it is expected to be more readily absorbed into the bloodstream than Carebastine. Once in the systemic circulation, it undergoes rapid and extensive hydrolysis by esterases to release the active Carebastine. This prodrug strategy aims to increase the overall bioavailability of Carebastine, leading to higher plasma concentrations of the active drug and potentially a more pronounced and sustained therapeutic effect.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation cluster_2 Target Tissues Oral_Admin Oral Administration CME_in_Blood Carebastine Methyl Ester Oral_Admin->CME_in_Blood Enhanced Absorption Absorption Absorption Esterases Esterases CME_in_Blood->Esterases Carebastine_in_Blood Carebastine (Active Drug) Esterases->Carebastine_in_Blood Hydrolysis H1_Receptors H1 Receptors Carebastine_in_Blood->H1_Receptors Pharmacological Effect

Caption: Pharmacokinetic pathway of this compound.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of the prodrug approach, a series of in vitro and in vivo experiments are essential.

In Vitro Esterase Stability Assay

Objective: To determine the rate of hydrolysis of this compound to Carebastine in the presence of esterases.

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare fresh human or animal plasma (or a purified esterase solution) as the source of esterases.

    • Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions.

  • Incubation:

    • Add a small volume of the this compound stock solution to pre-warmed plasma or esterase solution in the phosphate buffer.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentrations of both this compound and Carebastine using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its half-life in the presence of esterases.

    • Simultaneously, plot the appearance of Carebastine over time to confirm the conversion.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the oral bioavailability of Carebastine and this compound.

Methodology:

  • Animal Model:

    • Use a suitable animal model, such as rats or dogs.[2]

    • Divide the animals into two groups: one receiving Carebastine and the other receiving an equimolar dose of this compound.

  • Drug Administration:

    • Administer the compounds orally via gavage.

  • Blood Sampling:

    • Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples for the concentrations of Carebastine and this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for Carebastine in both groups, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

    • Compare the AUC values between the two groups to determine the relative oral bioavailability.

Conclusion for Drug Development Professionals

The strategic conversion of Carebastine to its methyl ester prodrug represents a classic and effective approach to overcoming potential limitations in oral bioavailability. By masking the polar carboxylic acid group, the resulting ester is more lipophilic, facilitating its absorption across the gastrointestinal mucosa. The subsequent rapid and efficient in vivo hydrolysis by ubiquitous esterases ensures the release of the active therapeutic agent, Carebastine.

For drug development professionals, this comparative analysis underscores the importance of prodrug strategies in optimizing the pharmacokinetic profiles of promising drug candidates. The experimental protocols provided offer a framework for the preclinical evaluation of such strategies, enabling data-driven decisions in the lead optimization and candidate selection phases of drug discovery and development. While direct comparative data for Carebastine and its methyl ester are not extensively available in the public domain, the principles outlined in this guide provide a robust scientific rationale for the expected advantages of the prodrug approach.

References

  • Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. (2025). ResearchGate. [Link]

  • Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. (n.d.). PMC. [Link]

  • Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. (2008). PubMed. [Link]

  • A mouse model of allergic rhinitis mimicking human pathology. (n.d.). National Center for Biotechnology Information. [Link]

  • Animal models of allergic rhinitis. (2000). PubMed. [Link]

  • [Research progress of animal model of allergic rhinitis]. (2016). PubMed. [Link]

  • Canine model of nasal congestion and allergic rhinitis. (2003). Journal of Applied Physiology. [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Histamine H1 Receptor Assay. (n.d.). Innoprot. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2025). ACS Publications. [Link]

  • In vivo evidence for a lack of central effect of ebastine, an antihistaminic agent, in rats: a microdialysis study. (2002). PubMed. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). Publikationsserver der Universität Regensburg. [Link]

  • What is the mechanism of Ebastine?. (2024). Patsnap Synapse. [Link]

  • Ebastine - Review of the efficacy and safety profile of a nonsedating antihistamine. (2025). ResearchGate. [Link]

  • Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys. (1994). PubMed. [Link]

  • Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1993). PubMed. [Link]

  • Effect of age and gender on the pharmacokinetics of ebastine after single and repeated dosing in healthy subjects. (n.d.). Dustri Online Services. [Link]

  • (Open Access) Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1993). SciSpace. [Link]

  • Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. (2025). Frontiers. [Link]

  • Ebastine. (n.d.). ResearchGate. [Link]

  • Ebastine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Short Communication Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expr. (n.d.). Semantic Scholar. [Link]

  • Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling. (2009). European Respiratory Journal. [Link]

  • Process for production of carebastine. (n.d.).
  • PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BILASTINE. (2018).
  • WO2012076919A1 - Process of preparing ebastine. (n.d.).
  • Improved Bioavailability of Ebastine through Development of Transfersomal Oral Films. (n.d.). PMC. [Link]

Sources

Comprehensive Characterization of Carebastine Methyl Ester: Physicochemical Properties, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carebastine Methyl Ester molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 189064-48-0) represents a critical juncture in the pharmaceutical lifecycle of the second-generation H1-antihistamine, Ebastine.[1][2][3][4] While Ebastine acts as a prodrug, it is rapidly metabolized in vivo to Carebastine , the active carboxylic acid metabolite responsible for therapeutic efficacy.[5]

This compound serves two distinct but pivotal roles in this ecosystem:

  • Synthetic Precursor: It is the penultimate intermediate in the industrial synthesis of Carebastine, allowing for purification before the final hydrolysis step.

  • Analytical Standard: It is a monitored process-related impurity (often designated in pharmacopeial monographs) that must be controlled during Ebastine API manufacturing.[1]

This guide provides a rigorous technical breakdown of its molecular identity, synthetic pathways, and analytical behavior, designed to support high-integrity drug development workflows.[1]

Molecular Identity & Physicochemical Core[1][2]

At its core, this compound differs from the active metabolite Carebastine by a single methylation at the carboxylic acid tail. This modification significantly alters its lipophilicity and solubility profile compared to the zwitterionic free acid.

Key Chemical Data[1][2][4]
PropertySpecification
Chemical Name Methyl 2-(4-(4-(4-(diphenylmethoxy)piperidin-1-yl)butyryl)phenyl)-2-methylpropionate
Common Name This compound
CAS Registry Number 189064-48-0
Molecular Formula C₃₃H₃₉NO₄
Molecular Weight 513.67 g/mol
Monoisotopic Mass 513.2879 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water
Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Diphenylmethoxy Head: Provides H1-receptor affinity (lipophilic anchor).[1]

  • Piperidine-Butyrophenone Linker: A flexible chain connecting the binding head to the tail.[1]

  • Methyl Ester Tail: The 2-methylpropionate methyl ester moiety.[1][6] In Ebastine, this is a tert-butyl group; in Carebastine, it is a carboxylic acid.[1] In this ester, the acid is capped, preventing zwitterion formation and retaining high lipophilicity.

Synthetic Pathways & Causality[1][2]

In an industrial setting, this compound is rarely a "metabolite" in the biological sense but rather a strategic synthetic intermediate . The synthesis generally avoids direct oxidation of Ebastine (which is difficult to control chemically) and instead builds the molecule via convergent synthesis.

The Convergent Alkylation Protocol

The most robust route involves the alkylation of 4-(diphenylmethoxy)piperidine with a functionalized butyrophenone halide.[1][2]

  • Step 1: Reaction of 4-(diphenylmethoxy)piperidine with Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionate .[1][2][6]

  • Conditions: Base-catalyzed (e.g.,

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF or Methyl Isobutyl Ketone) at 80–100°C.
  • Mechanism:

    
     nucleophilic substitution. The piperidine nitrogen attacks the terminal alkyl chloride.
    
  • Outcome: Formation of this compound.[4] This intermediate is easier to purify (via crystallization or silica chromatography) than the final zwitterionic acid.[1]

Visualization of Synthetic Logic

G cluster_0 Critical Control Point Piperidine 4-(Diphenylmethoxy) piperidine Intermediate This compound (C33H39NO4, MW 513.67) Piperidine->Intermediate SN2 Alkylation (K2CO3, DMF, 80°C) Halide Methyl 2-[4-(4-chlorobutyryl) phenyl]-2-methylpropionate Halide->Intermediate Carebastine Carebastine (Active Metabolite) Intermediate->Carebastine Hydrolysis (NaOH/MeOH)

Figure 1: Convergent synthesis pathway showing this compound as the critical intermediate allowing purification prior to final hydrolysis.[1]

Analytical Profiling & Validation

For drug development professionals, distinguishing this compound from Ebastine and Carebastine is vital for impurity profiling.

HPLC Behavior (Reverse Phase)

In a typical C18 reverse-phase workflow (e.g., Acetonitrile/Buffer gradient), the elution order is dictated by polarity:

  • Carebastine (RT ~5-8 min): Most polar due to the free carboxylic acid (COOH).[1][2]

  • This compound (RT ~12-15 min): Less polar; the methyl ester masks the acidic group.[1]

  • Ebastine (RT ~18-20 min): Least polar due to the bulky tert-butyl group.[1][2]

Note: Retention times are relative and depend on specific gradient slopes.

Mass Spectrometry (LC-MS/MS)

Detection is typically performed in Positive Electrospray Ionization (ESI+) mode.[1][2]

  • Parent Ion:

    
     m/z[1][2]
    
  • Key Fragmentation Pattern (MS2):

    • m/z 167: The diphenylmethyl cation (characteristic of diphenylmethoxy antihistamines).[1]

    • m/z 268: Loss of the diphenylmethoxy head group.

    • m/z 482: Loss of the methoxy group (minor pathway).[1]

Impurity Control Strategy

In the synthesis of Carebastine (as an API) or Ebastine, the Methyl Ester is a potential process-related impurity .[1]

  • Origin: Incomplete hydrolysis of the ester intermediate.

  • Limit: ICH Q3A guidelines typically require identification if >0.10%.

  • Detection: Validated HPLC methods must demonstrate resolution between the Methyl Ester and the active Carebastine peak.

Biological Context (Prodrug Mechanism)[1][2][5][10][11]

While the Methyl Ester is primarily a synthetic tool, understanding its relationship to the biological pathway is essential for pharmacokinetic studies.

Metabolism Ebastine Ebastine (Prodrug) CYP CYP3A4 / CYP2J2 (Liver Microsomes) Ebastine->CYP Hydroxy Hydroxyebastine (Intermediate) CYP->Hydroxy Hydroxylation Carebastine Carebastine (Active Acid) Hydroxy->Carebastine Oxidation MethylEster This compound (Synthetic Impurity) MethylEster->Carebastine Potential Hydrolysis (In vitro/vivo)

Figure 2: Metabolic landscape illustrating that this compound is generally exogenous (impurity) rather than a primary biological metabolite.[1][2]

References

  • Pharmaffiliates. (n.d.). This compound - Catalogue No.: PA 05 01520.[1][2][3][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][9] PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link]

  • Google Patents. (2011).[1] US8067604B2 - Process for production of carebastine.[1][2] Retrieved from

Sources

Is Carebastine Methyl Ester an Active Metabolite?

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis for Drug Development & Bioanalysis Professionals

Executive Summary: The Metabolic Verdict

Carebastine Methyl Ester is NOT a physiologically relevant active metabolite in humans.

While it possesses structural homology to the active pharmacophore, it is primarily a synthetic intermediate and a process-related impurity . The true active metabolite responsible for the antihistaminic efficacy of Ebastine is Carebastine (Carboxylic Acid) .

Confusing the methyl ester with the active acid metabolite is a common pitfall in early-stage bioanalysis and impurity profiling. This guide dissects the metabolic, synthetic, and analytical distinctions between these compounds to ensure rigorous data interpretation.

The Metabolic Architecture: Why the Acid Dominates

To understand why the methyl ester is excluded from the active metabolic profile, we must examine the causality of Ebastine’s biotransformation.

Ebastine is a prodrug.[1] Upon oral administration, it undergoes extensive first-pass metabolism in the liver. The enzymatic machinery, specifically Cytochrome P450 isoforms, targets the tert-butyl group on the phenyl ring.

The Oxidative Cascade
  • Substrate: Ebastine (highly lipophilic, limited H1 receptor affinity).

  • Hydroxylation (CYP2J2/CYP3A4): The tert-butyl group is hydroxylated to form Hydroxyebastine .

  • Oxidation: This intermediate is rapidly oxidized further to the carboxylic acid, Carebastine .

Crucial Mechanistic Insight: The liver performs oxidative metabolism (adding oxygen, removing hydrogen). It does not typically perform O-methylation of a newly formed carboxylic acid in this context. Therefore, the body produces the Acid (Carebastine) , not the Methyl Ester .

Visualization: The Ebastine Metabolic Pathway

The following diagram illustrates the physiological flow, highlighting the absence of the methyl ester formation in vivo.

EbastineMetabolism cluster_legend Physiological Relevance Ebastine Ebastine (Prodrug) Hydroxy Hydroxyebastine (Intermediate) Ebastine->Hydroxy CYP2J2 (Major) CYP3A4 (Minor) Desalkyl Desalkylebastine (Inactive) Ebastine->Desalkyl CYP3A4 (N-Dealkylation) Carebastine Carebastine (ACTIVE METABOLITE) Carboxylic Acid Hydroxy->Carebastine Oxidation (Rapid) MethylEster This compound (IMPURITY/SYNTHETIC)

Figure 1: The primary metabolic pathway of Ebastine.[2][3][4] Note that the Methyl Ester is structurally related but not a product of human metabolism.

The Origin of this compound

If the body doesn't make it, where does it come from? The Methyl Ester is an artifact of Chemical Synthesis and Analytical Processing .

A. Synthetic Intermediate

In the industrial synthesis of Carebastine (or Ebastine analogues), the carboxylic acid moiety is often protected as an ester to facilitate reactions on other parts of the molecule (e.g., Friedel-Crafts acylation).

  • Reaction: Precursor + Methylating Agent -> this compound

  • Final Step: this compound + Hydrolysis -> Carebastine (Drug Substance)

  • Result: Trace amounts of unhydrolyzed methyl ester remain as a process impurity in the final API (Active Pharmaceutical Ingredient).

B. Analytical Artifact (The "Methanol Trap")

Researchers often inadvertently create the methyl ester during sample preparation.

  • Scenario: Extracting plasma samples containing Carebastine (Acid) using Methanol under acidic conditions.

  • Mechanism: Fisher Esterification. The carboxylic acid reacts with the methanol solvent.

  • Consequence: You detect a "metabolite" peak that is actually a laboratory artifact, leading to false positives for the methyl ester.

Comparative Profile: Acid (Active) vs. Methyl Ester (Impurity)

The following table contrasts the two compounds to aid in identification and risk assessment.

FeatureCarebastine (The Active Metabolite)This compound
Chemical Structure Carboxylic Acid (-COOH)Methyl Ester (-COOCH3)
Origin Hepatic Metabolism (CYP450)Chemical Synthesis / Lab Artifact
Physiological Role Potent H1-Receptor AntagonistImpurity / Reference Standard
Solubility pH-dependent (Ionizable)Lipophilic (Non-ionizable)
Retention Time (RP-HPLC) Earlier (More Polar)Later (More Hydrophobic)
Mass Shift (LC-MS) Parent MassParent + 14 Da (Methyl group)
Self-Validating Analytical Protocol

To definitively confirm the presence of the active metabolite and rule out the methyl ester artifact, use this LC-MS/MS workflow. This protocol includes a "trap" check to ensure your solvent isn't generating the ester.

Workflow: Differentiation & Artifact Prevention
  • Sample Prep:

    • Do NOT use acidified methanol for extraction if you suspect ester formation.

    • Use: Acetonitrile (ACN) or non-alcoholic solvents for protein precipitation.

  • Chromatography (Reverse Phase C18):

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Prediction: Carebastine (Acid) elutes before the Methyl Ester due to the polar carboxyl group.

  • Mass Spectrometry (MRM Transitions):

    • Monitor specific transitions. The Methyl Ester will be +14 Da heavier than the Acid.

LCMS_Protocol Start Biological Sample (Plasma/Urine) Extraction Extraction Strategy (CRITICAL STEP) Start->Extraction SafeResult Analyte Integrity Maintained Extraction->SafeResult ACN/EtOAc ArtifactResult Artificial Formation of Methyl Ester (Fisher Esterification) Extraction->ArtifactResult MeOH + H+ path_safe Safe Path: Use Acetonitrile path_risk Risk Path: Acidified Methanol LCMS LC-MS/MS Analysis (C18 Column) SafeResult->LCMS ArtifactResult->LCMS Detection Differentiation via Retention Time (RT) Acid: Early RT | Ester: Late RT LCMS->Detection

Figure 2: Analytical workflow to prevent and detect Methyl Ester artifacts.

Pharmacological Nuance: The "Prodrug" Potential

While the methyl ester is not a natural metabolite, if it were administered directly (e.g., in a research setting), it would likely act as a prodrug .

  • Mechanism: Plasma esterases (carboxylesterases) would rapidly hydrolyze the methyl ester bond.

  • Result: Conversion into Carebastine (the active acid).[4][5][6][7]

  • Implication: In in vitro assays (e.g., cell cultures), the methyl ester might show high potency because it penetrates cell membranes better than the acid (due to lipophilicity) and is then hydrolyzed intracellularly. However, this does not make it a human metabolite; it makes it a delivery vehicle for the metabolite.

References
  • Ebastine Metabolism & Pharmacokinetics Hashizume, T., et al.[2] "Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes."[2][3][4] Drug Metabolism and Disposition, 2006.[4]

  • Carebastine as the Active Principle Wiseman, L.R., & Faulds, D.[6] "Ebastine: A Review of its Pharmacology and Clinical Efficacy." Drugs, 1996.

  • Impurity Profiling of Ebastine Pharmaffiliates & MedChemExpress Standards. Listings confirm "this compound" as a reference standard for impurity analysis, distinct from the metabolic pathway.

  • Li, W., et al. "Stability of ester-containing drugs in plasma." Biomedical Chromatography, 2012.

Sources

Carebastine Methyl Ester IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Impurity Profiling, and Chemical Characterization

Executive Summary

Carebastine Methyl Ester (CAS: 189064-48-0) acts as both a critical synthetic intermediate and a process-related impurity in the manufacturing of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine Ebastine. While Ebastine undergoes extensive hepatic metabolism (CYP3A4) to form Carebastine in vivo, the methyl ester derivative is frequently encountered during in vitro chemical synthesis or as a degradation product when methanol is utilized in purification steps.

This guide provides a definitive technical analysis of this compound, detailing its IUPAC nomenclature, synthetic pathways, and validated analytical protocols for its detection and quantification in pharmaceutical matrices.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of this molecule is essential for regulatory filing (DMF/ANDA) and quality control.

Identification Matrix
ParameterSpecification
Common Name This compound
Synonyms Methyl carebastine; Methyl 2-[4-[4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate
CAS Registry Number 189064-48-0
Molecular Formula C₃₃H₃₉NO₄
Molecular Weight 513.67 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water
IUPAC Nomenclature Analysis

The systematic name is derived from the propanoate backbone attached to the central phenyl ring.

Standard IUPAC Name: Methyl 2-(4-{4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl}phenyl)-2-methylpropanoate

  • Core Scaffold: 2-methylpropanoate (Isobutyrate derivative).

  • Substituent (Para position): 4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl group.[1]

  • Ester Functionality: Methyl ester (OCH₃).

Synthetic Pathways & Reaction Mechanisms[8]

This compound is typically synthesized via a convergent N-alkylation strategy. This route is preferred over direct esterification of Carebastine due to higher yields and cleaner impurity profiles.

Primary Synthesis Protocol (Convergent N-Alkylation)

Reaction Logic: The synthesis couples a piperidine pharmacophore with an alkyl halide linker attached to the phenyl-ester core. This avoids the harsh conditions required for Friedel-Crafts acylation on the fully elaborated molecule.

Reagents:

  • Nucleophile: 4-(Diphenylmethoxy)piperidine (The "Ebastine intermediate").

  • Electrophile: Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate.

  • Base/Catalyst: Potassium Carbonate (

    
    ) / Potassium Iodide (
    
    
    
    ).
  • Solvent: DMF or Methyl Isobutyl Ketone (MIBK).

Step-by-Step Methodology:

  • Charge: Dissolve 1.0 eq of Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate in DMF.

  • Activation: Add 1.2 eq of 4-(Diphenylmethoxy)piperidine and 2.0 eq of anhydrous

    
    .
    
  • Catalysis: Add 0.1 eq of KI to accelerate the Finkelstein-like displacement of chloride.

  • Reaction: Heat to 80°C for 6–8 hours. Monitor by HPLC for the disappearance of the chloro-intermediate.

  • Workup: Quench with water, extract into Ethyl Acetate, and wash with brine to remove DMF.

  • Purification: Recrystallize from Methanol/Water to yield this compound.

Pathway Visualization

The following diagram illustrates the synthesis of this compound and its subsequent hydrolysis to the active drug, Carebastine.

CarebastineSynthesis cluster_0 Synthesis Stage 1 Piperidine 4-(Diphenylmethoxy) piperidine CME This compound (Intermediate/Impurity) Piperidine->CME N-Alkylation (K2CO3, DMF, 80°C) AlkylHalide Methyl 2-[4-(4-chlorobutanoyl) phenyl]-2-methylpropanoate AlkylHalide->CME Carebastine Carebastine (Active Metabolite) CME->Carebastine Hydrolysis (NaOH, MeOH/H2O)

Figure 1: Synthetic pathway showing the convergent assembly of this compound and its conversion to Carebastine.

Impurity Profiling & Quality Control

In the context of drug development, this compound is classified as a Process-Related Impurity .

Origin of Impurity
  • Incomplete Hydrolysis: During the manufacturing of Carebastine API, if the final hydrolysis step is incomplete, residual methyl ester remains.

  • Solvent Interaction: If Carebastine (acid) is recrystallized from Methanol under acidic conditions, in situ esterification can regenerate the methyl ester.

Regulatory Limits (ICH Q3A/B)
  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15%

Analytical Methodologies

To ensure scientific integrity, the following self-validating HPLC protocol is recommended for separating this compound from Carebastine and Ebastine.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reverse Phase Chromatography (RP-HPLC) utilizing the hydrophobicity difference between the acid (Carebastine) and the ester (Methyl Ester).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Buffer)
Mobile Phase B Acetonitrile (Organic Modifier)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzhydryl chromophore)
Temperature 30°C

Gradient Program:

  • 0-2 min: 40% B (Isocratic hold)

  • 2-15 min: 40% → 90% B (Linear gradient)

  • 15-20 min: 90% B (Wash)

Retention Logic:

  • Carebastine (Acid): Elutes first (most polar).

  • This compound: Elutes second (intermediate polarity).

  • Ebastine: Elutes last (most hydrophobic, tert-butyl ketone).

Mass Spectrometry (LC-MS/MS)

For trace analysis (<0.05%), Multiple Reaction Monitoring (MRM) is required.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 514.3

  • Primary Fragment: m/z 167.1 (Diphenylmethyl cation - characteristic of benzhydryl piperidines).

  • Secondary Fragment: m/z 234.1 (Piperidine ring fragment).

References

  • European Medicines Agency (EMA). Assessment Report: Ebastine. Source: EMA Public Assessment Reports. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65820, Carebastine. Retrieved October 26, 2023. Link[2]

  • Pharmaffiliates. this compound Reference Standard Data Sheet. Catalogue No: PA 05 01520.[3] Link

  • Cayman Chemical. Carebastine Product Information & Metabolism. Item No. 15372.[4] Link

  • Google Patents. Process for production of carebastine (US8067604B2).Link

Sources

Methodological & Application

HPLC method development for Carebastine Methyl Ester analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Carebastine Methyl Ester Analysis

Executive Summary & Scientific Context

This compound (CAS: 189064-48-0) is a critical synthetic intermediate and potential impurity in the production of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine Ebastine.

From a chromatographic perspective, the separation of this triad—Ebastine (Parent) , Carebastine (Acid Metabolite) , and This compound (Intermediate) —presents a classic "Hydrophobic-Ionic" resolution challenge.

  • Ebastine: Highly lipophilic (LogP ~7.5), late eluting.

  • Carebastine (Acid): Amphoteric (contains piperidine amine and carboxylic acid). Retention is highly pH-dependent.

  • This compound: Structurally similar to Ebastine but slightly more polar due to the methyl ester functionality replacing the tert-butyl ketone moiety, yet significantly less polar than the free acid Carebastine.

This guide details a Quality by Design (QbD) approach to developing a robust RP-HPLC method. The core objective is to achieve baseline resolution (


) between the Methyl Ester and the Acid, while maintaining a reasonable run time for the highly retained Ebastine.

Physicochemical Analysis & Separation Logic

To design the method, we must understand the molecular behaviors under column conditions.

CompoundKey Functional GroupspKa (Approx)Chromatographic Behavior
Carebastine (Acid) Piperidine (

Amine), Carboxylic Acid
Amine: ~8.5Acid: ~4.2pH Sensitive. At pH > 5, acid ionizes (

), causing rapid elution (void volume risk). At pH < 3, acid is protonated (

), increasing retention.
This compound Piperidine (

Amine), Methyl Ester
Amine: ~8.5Ester: NeutralBase Sensitive. The amine is protonated at acidic pH. The ester is hydrophobic. Retention is dominated by the hydrophobic backbone.
Ebastine Piperidine (

Amine), Ketone
Amine: ~8.5Hydrophobic Anchor. Acts as the "capacity factor limit." Requires high organic strength to elute.
The pH Strategy

We select a mobile phase pH of 3.5 – 4.5 .

  • Reasoning: At this pH, the piperidine nitrogen is protonated (improving peak shape on C18), and the carboxylic acid of Carebastine is predominantly in the non-ionized

    
     form. This prevents the Carebastine acid peak from eluting in the void volume, maximizing resolution from the Methyl Ester.
    

Chemical Pathway & Impurity Logic (Visualization)

The following diagram illustrates the structural relationship and the critical separation required.

Carebastine_Pathway cluster_separation Critical Chromatographic Resolution Ebastine Ebastine (Parent Drug) Highly Hydrophobic Oxidation CYP3A4 / Synthesis Oxidation Ebastine->Oxidation Metabolism Carebastine_Acid Carebastine (Active Metabolite) Polar / pH Sensitive Oxidation->Carebastine_Acid In Vivo Carebastine_Ester This compound (Target Analyte) Intermediate Polarity Hydrolysis Hydrolysis (Esterase / Acid-Base) Carebastine_Ester->Hydrolysis Carebastine_Ester->Carebastine_Acid Must Resolve Rs > 2.0 Hydrolysis->Carebastine_Acid Final Step Precursor Synthetic Precursor Precursor->Carebastine_Ester Esterification

Caption: Structural relationship between Ebastine, this compound, and Carebastine. The method must resolve the intermediate ester from the final acid product.

Method Development Protocol

Instrumentation & Column Selection
  • System: HPLC with PDA/UV detector (Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column: C18 (L1) is the standard.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Why? The "Plus" or "BEH" technology provides better end-capping, reducing silanol interactions with the piperidine amine, ensuring sharp peaks without adding triethylamine (TEA).

Mobile Phase Preparation
  • Buffer (Solvent A): 20 mM Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.

    • Note: Phosphate buffer (20 mM KH2PO4, pH 3.5) is an alternative if MS detection is not required.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1]

    • Why ACN? Lower viscosity than Methanol allows for higher flow rates and sharper peaks for the hydrophobic Ebastine.

Gradient Program

A steep gradient is required to elute Ebastine while retaining Carebastine Acid.

Time (min)% Buffer (A)% ACN (B)Flow Rate (mL/min)Phase Description
0.070301.0Initial hold to retain Carebastine Acid.
2.070301.0Isocratic hold.
12.010901.0Linear ramp to elute Methyl Ester & Ebastine.
15.010901.0Wash phase for highly lipophilic impurities.
15.170301.0Return to initial.
20.070301.0Re-equilibration.
Detection Settings
  • Wavelength: 254 nm (Primary), 210 nm (Secondary for sensitivity check).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls viscosity and mass transfer).

Experimental Workflow: Step-by-Step

Step 1: Standard Preparation[1]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound Reference Standard into a 10 mL flask. Dissolve in 100% Methanol (Ester is hydrophobic; do not use buffer).

  • System Suitability Solution: Prepare a mix containing:

    • Carebastine Acid (0.05 mg/mL)

    • This compound (0.05 mg/mL)

    • Ebastine (0.05 mg/mL)

    • Diluent: 50:50 ACN:Water.

Step 2: System Suitability Testing (SST)

Run the System Suitability Solution (n=5 injections).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Carebastine Acid and Methyl Ester: > 2.5 .
      
    • Tailing Factor (Methyl Ester): < 1.5 .

    • % RSD of Peak Area: < 2.0% .[1][2]

Step 3: Method Optimization Decision Tree

If SST fails, follow this logic:

Method_Optimization Start Run System Suitability Check_Rs Check Resolution (Acid vs Ester) Start->Check_Rs Check_Shape Check Peak Shape (Tailing > 1.5?) Check_Rs->Check_Shape Rs > 2.0 Low_Rs Acid/Ester Co-elution Check_Rs->Low_Rs Rs < 2.0 Pass Validation Phase Check_Shape->Pass No Tailing High_Tailing Amine Interaction Check_Shape->High_Tailing Tailing Action_pH Lower pH to 3.0 (Suppresses Acid Ionization) Low_Rs->Action_pH Action_Gradient Decrease Initial %B (Start at 20% ACN) Low_Rs->Action_Gradient Action_Temp Increase Temp to 40°C High_Tailing->Action_Temp Action_Buffer Increase Buffer Conc. (to 50mM) High_Tailing->Action_Buffer

Caption: Troubleshooting logic for optimizing the separation of Carebastine derivatives.

Validation Summary (ICH Q2(R1))

The following parameters must be verified to establish the method's trustworthiness.

ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject blank, placebo, and individual impurities.No interference at retention time of Methyl Ester.
Linearity 5 levels from 50% to 150% of target concentration.

.[2][3]
Accuracy Spike recovery at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.
Precision 6 replicates of standard solution.% RSD

2.0%.[1][2]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~3), LOQ (S/N ~10).
Robustness Vary pH (

), Flow (

mL/min), Temp (

C).
System suitability must still pass.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link]

  • Matsuda, M., et al. (2001). Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: Robust Bioanalysis of Carebastine Using Carebastine Methyl Ester as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Reliable Internal Standard in Carebastine Bioanalysis

Carebastine, the active carboxylic acid metabolite of the antihistamine ebastine, is a key analyte in pharmacokinetic and bioequivalence studies.[1] Accurate and precise quantification of Carebastine in complex biological matrices such as human plasma is paramount for reliable clinical and preclinical decision-making.[2] The inherent variability in sample preparation and analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of an internal standard (IS).[3][4][5] An ideal internal standard should closely mimic the analyte's physicochemical properties and behavior throughout the entire analytical workflow, from extraction to detection, thereby compensating for potential analyte loss and variations in instrument response.[6]

While stable isotope-labeled (SIL) internal standards, such as deuterated Carebastine (Carebastine-d6), are considered the gold standard, their synthesis can be costly and time-consuming.[4][7] This application note presents a robust and reliable bioanalytical method for the quantification of Carebastine in human plasma using a readily synthesizable structural analog, Carebastine Methyl Ester , as an internal standard. The structural similarity and predictable chromatographic and mass spectrometric behavior of this compound make it an excellent and cost-effective alternative for high-throughput bioanalysis.

This document provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and method validation, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]

The Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method.[3][5] this compound is proposed as a suitable internal standard for Carebastine quantification for the following reasons:

  • Structural Analogy: As the methyl ester of Carebastine, it shares the same core structure, ensuring similar extraction efficiency and chromatographic retention behavior under reversed-phase conditions.

  • Physicochemical Properties: The esterification of the carboxylic acid group slightly alters the polarity, allowing for chromatographic separation from the parent analyte while maintaining similar behavior during sample processing.

  • Mass Spectrometric Differentiation: The addition of a methyl group (CH₂) results in a predictable mass shift of 14 Da, enabling clear differentiation from Carebastine in the mass spectrometer without isotopic overlap.

  • Chemical Stability: The methyl ester is chemically stable throughout the extraction and analytical process.

  • Absence in Biological Matrix: this compound is not an endogenous compound and is not expected to be present in biological samples.

The logical relationship between an analyte and its internal standard is pivotal for accurate quantification. The internal standard normalizes the analyte's response by accounting for variability at each stage of the analysis.

G cluster_workflow Bioanalytical Workflow cluster_correction Correction for Variability Sample Biological Sample (Plasma) + Analyte (Carebastine) Spiking Spiking with Internal Standard (this compound) Sample->Spiking Addition of known IS amount Extraction Sample Preparation (SPE or LLE) Spiking->Extraction Co-processing Analysis LC-MS/MS Analysis Extraction->Analysis Injection Recovery Extraction Recovery Extraction->Recovery Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification Signal Detection Matrix Matrix Effects Analysis->Matrix Instrument Instrumental Drift Analysis->Instrument Result Result Quantification->Result Accurate Concentration

Figure 1: The role of the internal standard in compensating for analytical variability.

Experimental Protocols

This section details the step-by-step methodologies for the quantification of Carebastine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Carebastine reference standard (≥98% purity)

  • This compound (≥98% purity)

  • Human plasma (K₂EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solutions
  • Carebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carebastine in 10 mL of methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Carebastine Working Solutions: Prepare serial dilutions of the Carebastine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a robust technique for sample clean-up and concentration, effectively removing interfering matrix components.[12][13][14]

Step-by-Step SPE Protocol:

  • Sample Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 25 µL of the IS working solution (100 ng/mL).

  • Vortexing: Briefly vortex the sample for 10 seconds.

  • Acidification: Add 100 µL of 2% formic acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

G start Start plasma 100 µL Plasma start->plasma is_add Add 25 µL IS plasma->is_add vortex1 Vortex is_add->vortex1 acidify Add 100 µL 2% Formic Acid vortex1->acidify vortex2 Vortex acidify->vortex2 load Load Sample vortex2->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Figure 2: Solid-Phase Extraction (SPE) workflow for Carebastine analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Carebastine and this compound.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Carebastine 500.3167.180 V35 eV
This compound (IS) 514.3167.180 V35 eV

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability for the intended purpose.[9][11][15]

Specificity and Selectivity

Specificity is assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Carebastine and the IS.

Linearity and Calibration Curve

The linearity of the method should be established using a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards. The concentration range should be appropriate for the expected in-vivo concentrations of Carebastine.[7] A linear regression with a weighting factor of 1/x² is typically used.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria are generally within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision (%CV) of ≤15% (≤20% for LLOQ).[16]

Matrix Effect

The matrix effect should be assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by co-eluting matrix components. This is typically evaluated at LQC and HQC levels by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.

Recovery

The extraction recovery of Carebastine and the IS should be determined at LQC, MQC, and HQC levels by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

Stability

The stability of Carebastine in plasma must be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: In the autosampler for the anticipated duration of an analytical run.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Carebastine in human plasma, employing this compound as a novel and effective internal standard. The described protocols for sample preparation and analysis, along with the comprehensive validation plan, ensure the generation of accurate, precise, and reliable data for pharmacokinetic and other clinical studies. The use of this compound offers a practical and cost-effective alternative to stable isotope-labeled standards without compromising analytical quality.

References

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432.
  • Bioanalysis Zone. (2023).
  • European Medicines Agency. (2015).
  • ResolveMass Laboratories Inc. (2025).
  • BioPharma Services Inc. (2025).
  • Organomation. (n.d.).
  • U.S. Food and Drug Administration. (2020).
  • Outsourced Pharma. (2023).
  • BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • European Medicines Agency. (2011).
  • Taylor & Francis Online. (2013). Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis.
  • European Bioanalysis Forum. (2012).
  • U.S. Department of Health and Human Services. (n.d.).
  • Envigo. (2016).
  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE).
  • BioPharm International. (n.d.). Bioanalytical Methods for Sample Cleanup.
  • PubMed. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis.
  • MDPI. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.
  • PubMed. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
  • PubMed Central. (2023).
  • Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview.
  • ECA Academy. (2023).
  • SlideShare. (n.d.).
  • ResearchGate. (2025). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • International Journal of Pharmaceutical Sciences and Drug Research. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma.
  • PubMed. (2004).
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • Google Patents. (n.d.). US8067604B2 - Process for production of carebastine.
  • Google P
  • Santa Cruz Biotechnology. (n.d.). Carebastine | CAS 90729-42-3.
  • IOSR Journal. (2014).
  • National Center for Biotechnology Information. (n.d.). Carebastine.

Sources

Application Note: UV-Vis Spectrophotometric Characterization of Carebastine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carebastine Methyl Ester UV Absorption Spectrum Max Content Type: Application Notes and Protocols

Executive Summary

This compound (CME) is a critical synthetic intermediate and process-related impurity in the production of Carebastine , the active carboxylic acid metabolite of the second-generation antihistamine Ebastine . Accurate characterization of CME is essential for establishing purity standards during the synthesis of Carebastine and for developing stability-indicating HPLC methods for Ebastine formulations.[1]

This guide details the protocol for determining the Ultraviolet (UV) absorption maximum (


) of this compound.[2] Based on structural chromophore analysis and empirical data from related analogues (Ebastine and Carebastine), CME exhibits a primary absorption maximum at 253 ± 2 nm  in methanolic solution, characteristic of its p-substituted butyrophenone moiety.[3]

Scientific Background & Chromophore Analysis

Structural Basis of Absorption

The UV absorption profile of this compound is dictated by two primary chromophores within its structure (Methyl 4-[4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl]benzoate):

  • The Benzhydryl Ether System: The diphenylmethoxy group contributes to absorption in the lower UV region (typically <220 nm) due to

    
     transitions of the non-conjugated phenyl rings.[1]
    
  • The p-Substituted Butyrophenone System: This is the dominant chromophore responsible for the

    
     in the near-UV region.[1] In CME, the phenyl ring is substituted with a ketone (carbonyl) and a methyl ester group in the para position.
    
    • Conjugation Effect: The carbonyl group of the butyrophenone is conjugated with the phenyl ring, causing a bathochromic shift (red shift) compared to benzene.

    • Substituent Effect: The methyl ester (-COOCH

      
      ) at the para position is an electron-withdrawing group, similar to the carboxylic acid in Carebastine. This electronic environment results in a 
      
      
      
      virtually identical to that of Ebastine (~253 nm) and Carebastine (~252 nm).[1][3]
Synthetic & Metabolic Context

CME serves as the immediate precursor in the synthesis of Carebastine via hydrolysis. It may also appear as a degradation product if Carebastine is exposed to methanol under acidic conditions (esterification).[1][3]

G Ebastine Ebastine (Parent Drug) CYP CYP3A4 (Metabolism) Ebastine->CYP Oxidation Carebastine Carebastine (Active Metabolite) CYP->Carebastine CME This compound (Synthetic Precursor/Impurity) Carebastine->CME Esterification (Degradation in MeOH) CME->Carebastine Hydrolysis (Synthesis)

Caption: Figure 1. Relationship between Ebastine, Carebastine, and this compound (CME).

Experimental Protocol: Determination of

Reagents and Equipment
  • Analyte: this compound Reference Standard (>98% purity).[1][3]

  • Solvent: Methanol (HPLC Grade) or Acetonitrile (HPLC Grade).[1][3] Note: Methanol is preferred for better solubility and sharp peak definition.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1][3]

  • Cuvettes: Quartz cuvettes, 1 cm path length.

Preparation of Standard Solutions

Objective: Prepare a solution with an absorbance between 0.2 and 0.8 AU to ensure linearity (Beer-Lambert Law).

  • Stock Solution (100 µg/mL):

    • Weigh accurately 10.0 mg of this compound.[1]

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in ~50 mL Methanol (sonicate for 5 mins if necessary).

    • Dilute to volume with Methanol.[1][4]

  • Working Standard (20 µg/mL):

    • Pipette 2.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.[1][4]

Instrumental Parameters
  • Scan Mode: Spectrum

  • Wavelength Range: 200 nm to 400 nm[5]

  • Scan Speed: Medium

  • Slit Width: 1.0 nm or 2.0 nm

  • Baseline Correction: Auto-zero with blank solvent (Methanol).

Measurement Procedure
  • Blanking: Fill both reference and sample cuvettes with HPLC-grade Methanol. Run the baseline correction.[1]

  • Sample Scan: Replace the sample cuvette solvent with the Working Standard (20 µg/mL) .[1][4]

  • Acquisition: Initiate the scan from 400 nm down to 200 nm.[1]

  • Peak Detection: Use the software's "Peak Pick" function to identify the wavelength of maximum absorbance (

    
    ).[1]
    

Results and Data Analysis

Expected Spectrum Characteristics

The resulting spectrum will display a distinct absorption profile characteristic of the aryl-ketone system.

ParameterExpected ValueNotes
Primary

253 ± 2 nm Main band (Butyrophenone

)
Secondary Band ~210-220 nmBenzhydryl / End absorption
Absorbance (at 20 µg/mL) ~0.4 - 0.6 AUDependent on molar absorptivity (

)
Calculation of Molar Absorptivity ( )

Once


 is confirmed (e.g., 253 nm), calculate the molar absorptivity to validate the purity of the substance.

[3]
  • A : Absorbance at

    
    
    
  • c : Concentration in mol/L (Molar Mass of CME

    
     513.67  g/mol )
    
  • l : Path length (1 cm)

Experimental Workflow Diagram

Workflow Start Start: 10 mg CME Standard Dissolve Dissolve in 100 mL MeOH (Stock: 100 µg/mL) Start->Dissolve Dilute Dilute 2 mL to 10 mL (Working: 20 µg/mL) Dissolve->Dilute Scan Scan UV Spectrum (200 - 400 nm) Dilute->Scan Blank Baseline Correction (Blank: Pure MeOH) Blank->Scan Reference Identify Identify λmax (Expected: ~253 nm) Scan->Identify

Caption: Figure 2. Step-by-step workflow for UV characterization of this compound.

Validation & Troubleshooting

  • Solvent Cut-off: Ensure the solvent used does not absorb in the region of interest. Methanol (cut-off ~205 nm) and Acetonitrile (cut-off ~190 nm) are suitable.[1][3] Avoid Acetone or Toluene.[1]

  • Concentration Adjustments: If absorbance is >1.0, dilute the sample further to avoid deviations from linearity. If <0.1, increase concentration.[1][3]

  • Shift in

    
    : 
    
    • Bathochromic Shift (Red shift): May occur in more polar solvents or if the sample is contaminated with auxochromes.[1]

    • Hypsochromic Shift (Blue shift): May occur if the conjugation is disrupted or in less polar solvents.[1]

References

  • Confirms Carebastine at 252 nm, establishing the baseline for the methyl ester deriv
  • Patel, S., & Pasha, T. Y. (2018).[1][3][6] Stability Indicating HPLC Method for Antihistamine Drug Ebastine Along with Degradation Kinetic Study. International Journal of Current Advanced Research, 7(1), 9394-9399.[3] Retrieved from [Link]

    • Validates the detection wavelength of 254 nm for Ebastine and its degrad
  • Details the synthesis via hydrolysis of the ester precursor (this compound).
  • Liu, K. H., et al. (2006).[1][3] Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism.[3][7][8] Drug Metabolism and Disposition, 34(11), 1793-1797.[3] Retrieved from [Link][3]

    • Provides metabolic context and structural confirmation of the acid/ester rel

Sources

Preparation of Carebastine Methyl Ester stock solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Carebastine Methyl Ester Stock Solution

Abstract

This application note provides a rigorous protocol for the preparation, verification, and storage of This compound stock solutions. As a key impurity (Ebastine Impurity) and synthetic intermediate in the development of antihistamines, this compound requires precise handling to prevent hydrolysis-driven degradation.[1][2] This guide synthesizes solubility data, stability profiles, and chromatographic requirements to ensure high-fidelity reference standards for HPLC and LC-MS applications.

Compound Identity & Physicochemical Profile

Before initiating the protocol, verify the reference material against the following specifications to ensure chain of custody and identity confirmation.

ParameterSpecification
Compound Name This compound
CAS Number 189064-48-0
Molecular Formula C₃₃H₃₉NO₄
Molecular Weight 513.67 g/mol
Parent Drug Ebastine (Metabolite Precursor)
Physical State White to off-white crystalline solid
Solubility Profile Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate; Insoluble in Water
pKa (Calculated) Base (Piperidine N): ~8.5

Critical Handling & Safety (E-E-A-T)

Expert Insight: Methyl esters are inherently susceptible to hydrolysis , converting back to the carboxylic acid (Carebastine) in the presence of moisture and trace acids/bases.[1] This degradation mimics the metabolic pathway but ruins the integrity of an analytical standard.

  • Moisture Control: Use only anhydrous or HPLC-grade solvents with low water content (<0.05%).[1][2]

  • Glassware: Use amber borosilicate glass (Class A) to prevent photodegradation, a known risk for diphenylmethoxy moieties.[1]

  • PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat).[1] Treat as a potential irritant and toxic by ingestion.[3][4]

Preparation Protocol: Primary Stock Solution (1.0 mg/mL)

Reagents & Equipment
  • Reference Standard: this compound (>98% purity).[1]

  • Solvent: Methanol (LC-MS Grade) or Acetonitrile (LC-MS Grade).[1][2]

    • Note: Methanol is preferred for solubility, but Acetonitrile is recommended if the solution will be stored for >1 month due to lower protic reactivity.

  • Equipment: Analytical Microbalance (d=0.01 mg), Vortex Mixer, Ultrasonic Bath.

Step-by-Step Workflow
  • Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation of atmospheric moisture on the hygroscopic solid.

  • Weighing:

    • Place a clean, dry 10 mL amber volumetric flask on the balance.

    • Accurately weigh 10.00 mg ± 0.1 mg of this compound directly into the flask or via a weighing boat.

    • Record the exact mass (m) for potency calculation.

  • Dissolution:

    • Add approximately 6-7 mL of the chosen solvent (Methanol/Acetonitrile).[1][2]

    • Vortex for 30 seconds.

    • Sonicate for 2–5 minutes at ambient temperature. Ensure the water bath is not heated (>30°C) to avoid thermal stress.

    • Visual Check: Confirm complete dissolution. The solution should be clear and particle-free.[1][2]

  • Dilution to Volume:

    • Add solvent dropwise to bring the meniscus exactly to the calibration mark.

    • Invert the flask 10 times to ensure homogeneity.

  • Labeling: Label with Compound Name, Concentration, Solvent, Preparation Date, and Expiration Date (typically 1 month for stock at -20°C).

Calculation of True Concentration

[1][2]

Stability & Degradation Pathways

The primary failure mode for this compound standards is hydrolysis to Carebastine. This process is accelerated by:

  • High pH: Basic impurities in solvents.

  • Water: Moisture ingress.

  • Temperature: Storage above 4°C.

Visualizing the Hydrolysis Risk:

G cluster_prevention Prevention Strategy CME This compound (Hydrophobic) Carebastine Carebastine (Acid) (Polar Impurity) CME->Carebastine Hydrolysis (Spontaneous if wet) Methanol Methanol (Byproduct) CME->Methanol Water H₂O / Moisture Water->Carebastine Anhydrous Solvent Anhydrous Solvent -20°C Storage -20°C Storage

Figure 1: Hydrolysis pathway of this compound.[1][2] Ingress of water converts the ester to the acid form (Carebastine), shifting retention times and invalidating calibration curves.[1][2]

Quality Control & Verification

Before using the stock solution for critical assays, verify its integrity.

  • HPLC Purity Check:

    • Inject 5 µL of a 50 µg/mL dilution.

    • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: Single peak >98% area. Any peak at the relative retention time (RRT) of Carebastine (usually elutes earlier due to polarity) indicates degradation.[1][2]

Storage Recommendations

ConditionDurationNotes
Ambient (25°C) < 24 HoursUse immediately for working standards.[1][2]
Refrigerated (4°C) 1 WeekAcceptable for short-term active use.[1][2]
Frozen (-20°C) 1-3 MonthsRecommended. Store in amber vials with PTFE-lined caps.[1][2]
Frozen (-80°C) 6-12 MonthsFor long-term reference banking.[1][2]

References

  • Pharmaffiliates . (n.d.). This compound Reference Standard (CAS 189064-48-0).[1][2][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link]

  • Veeprho . (n.d.). Ebastine Impurity Standards. Retrieved from [Link][1][2]

Sources

Carebastine Methyl Ester thin-layer chromatography (TLC) conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing TLC Separation for Carebastine Methyl Ester

Introduction & Scope

This compound (CAS: 189064-48-0) is a critical synthetic intermediate and potential impurity in the production of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine Ebastine.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin-Layer Chromatography (TLC) remains the most efficient tool for rapid reaction monitoring (esterification/hydrolysis) and qualitative impurity profiling.

The Challenge: The separation of this compound presents a dual chromatographic challenge:

  • Basic Nitrogen: The piperidine moiety acts as a Lewis base, interacting strongly with acidic silanol groups on silica gel, leading to peak tailing.

  • Polarity Matrix: It must be resolved from the highly lipophilic parent (Ebastine) and the highly polar, immobile product (Carebastine Acid).

This guide provides two optimized chromatographic systems designed to address these challenges, ensuring sharp resolution and high reproducibility.

Chemical Context & Separation Logic

To design a robust protocol, we must understand the intermolecular forces at play.

CompoundStructure KeyPolarityInteraction with SilicaPredicted Rf
Ebastine Tertiary amine, Ketone, t-ButylLow (Lipophilic)WeakHigh (> 0.7)
This compound Target , Methyl Ester, PiperidineMedium Moderate Medium (0.4 - 0.6)
Carebastine (Acid) Carboxylic Acid, PiperidineHigh (Polar/Acidic)Strong (H-bonding)Low (< 0.2)

The "Why" behind the Protocol:

  • Stationary Phase: Silica Gel 60 F254 is chosen for its ubiquity and fluorescence quenching abilities.

  • Mobile Phase Modifiers: A basic modifier (Triethylamine or Ammonia) is mandatory. It deprotonates the piperidine nitrogen (

    
    ), preventing ionic interaction with the silica backbone. Without this, the methyl ester will streak rather than spot.
    

Materials & Reagents

  • Stationary Phase: Silica Gel 60

    
     Aluminum or Glass backed plates (20 x 20 cm).
    
  • Solvents (Analytical Grade):

    • Dichloromethane (DCM)

    • Methanol (MeOH)[1][2]

    • Toluene[1]

    • Ethyl Acetate (EtOAc)

    • Diethylamine (DEA) or Triethylamine (TEA)

  • Reference Standards:

    • Ebastine (Parent)[1][3][4][5][6][7]

    • This compound (Target)[5]

    • Carebastine (Acid metabolite)[4][8][9]

Experimental Protocols

Method A: Rapid Synthesis Monitoring (DCM System)

Best for: Checking if the conversion of Carebastine Acid to Methyl Ester (or vice versa) is complete.

  • Chamber Prep: Mix Dichloromethane : Methanol : Triethylamine (90 : 10 : 1 v/v/v) . Pour into a twin-trough chamber and saturate for 20 minutes with filter paper lining.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of DCM.

  • Application: Spot 5 µL of sample and standards 1.5 cm from the bottom edge.

  • Development: Run until the solvent front reaches 80% of the plate height (~8 cm for a 10 cm plate).

  • Visualization: Dry in air. View under UV light (254 nm).[10]

Method B: High-Resolution Impurity Profiling (Toluene System)

Best for: Separating the Methyl Ester from complex reaction by-products or closely related impurities.

  • Chamber Prep: Mix Toluene : Ethyl Acetate : Diethylamine (50 : 50 : 2 v/v/v) . Saturate for 30 minutes.

    • Note: Diethylamine provides sharper spots than TEA in toluene-based systems.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL of Toluene:Methanol (9:1).

  • Application: Spot 2 µL (band application preferred over spot application for resolution).

  • Development: Develop to a distance of 10-12 cm.

  • Visualization:

    • Primary: UV absorption at 254 nm (Dark spots on green background).

    • Secondary (Universal): Iodine vapor chamber (Yellow/Brown spots).

Data Presentation & Analysis

Typical Retardation Factors (Rf) - Method B

CompoundRf Value (Approx)Spot Characteristics
Ebastine0.75 ± 0.05Dark, Compact
This compound 0.45 ± 0.05 Dark, Compact
Carebastine (Acid)0.10 ± 0.05Streaks slightly without high base load

System Suitability Test (SST):

  • Resolution (Rs): The separation between the Methyl Ester and Ebastine must be clear (no overlapping).

  • Tailing Factor: The Methyl Ester spot should be oval to circular. If "comet-like" tailing occurs, increase the concentration of the amine modifier by 0.5%.

Visualization of Mechanism & Workflow

The following diagrams illustrate the interaction mechanism and the operational workflow.

TLC_Mechanism Silica Silica Surface (Acidic Silanols) Piperidine Piperidine Moiety (Basic Nitrogen) Silica->Piperidine Strong Interaction (Without Modifier) Result_Bad Tailing/Streaking (Ionic Bond) Piperidine->Result_Bad Result_Good Sharp Migration (Free Base) Piperidine->Result_Good With Modifier Modifier Basic Modifier (TEA/DEA) Modifier->Silica Blocks Active Sites Modifier->Piperidine Suppresses Ionization

Figure 1: Mechanism of Action. Basic modifiers compete for silanol sites, allowing the target molecule to migrate freely.

Protocol_Workflow Start Start: Sample Preparation (Dissolve in DCM/MeOH) PlatePrep Plate Activation (105°C for 30 mins if old) Start->PlatePrep MobilePhase Mobile Phase Prep (Add Amine Modifier Last!) Start->MobilePhase Spotting Spotting (Keep < 4mm diameter) PlatePrep->Spotting Saturation Chamber Saturation (20-30 mins) MobilePhase->Saturation Saturation->Spotting Run Development (Run to 80% height) Spotting->Run Dry Drying (Remove Amine vapors) Run->Dry View UV 254nm Visualization Dry->View Decision Is Resolution > 1.5? View->Decision Report Report Rf Values Decision->Report Yes Adjust Increase Polarity (Add more MeOH/EtOAc) Decision->Adjust No Adjust->MobilePhase

Figure 2: Step-by-step workflow for reproducible TLC analysis of this compound.

References

  • European Directorate for the Quality of Medicines. (2023). Ebastine Monograph 2023:01/2008:1568. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • United States Pharmacopeial Convention. (2023). Ebastine: Related Compounds.[3][6][7][9][11][12][13][14] USP-NF Online. [Link]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ester-Containing Analytes in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Ex Vivo Hydrolysis of Carebastine Methyl Ester and Other Ester Prodrugs

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify ester-containing compounds, such as a potential this compound, in plasma samples.

The primary challenge with such analytes is their susceptibility to rapid ex vivo hydrolysis by endogenous plasma enzymes. This guide provides a comprehensive framework for understanding, troubleshooting, and ultimately preventing this degradation, ensuring the integrity of your bioanalytical data.

Section 1: Understanding the Challenge: The "Why" of Ester Hydrolysis in Plasma

Before we can solve the problem, we must understand its root cause. Ester-containing molecules are vulnerable to breakdown in plasma primarily due to a class of enzymes called esterases .

Plasma is a complex biological matrix containing several types of esterases, principally carboxylesterases (CES) and butyrylcholinesterase (BChE), with lesser contributions from others like acetylcholinesterase (AChE) and paraoxonase (PON).[1][2][3] These enzymes are highly efficient catalysts, designed to hydrolyze ester bonds, converting the ester prodrug into its corresponding carboxylic acid and alcohol.[4] In the case of a hypothetical "this compound," this would result in its conversion to Carebastine, the active carboxylic acid metabolite of Ebastine.[5][6][7]

This enzymatic process is incredibly rapid and continues after blood collection. Failure to inhibit these enzymes immediately upon sample collection can lead to a significant underestimation of the true concentration of the parent drug and an overestimation of the metabolite, compromising pharmacokinetic and toxicokinetic data.

The Hydrolysis Pathway and Point of Inhibition

The diagram below illustrates the enzymatic conversion and the critical point where intervention is necessary to preserve the analyte.

G cluster_0 In Blood Collection Tube Analyte This compound (Analyte of Interest) Metabolite Carebastine (Carboxylic Acid Metabolite) Analyte->Metabolite Enzymatic Hydrolysis Esterases Plasma Esterases (e.g., CES, BChE) Esterases->Analyte Catalyzes Inhibitor Esterase Inhibitor (e.g., NaF, DFP, PMSF) Inhibitor->Esterases BLOCKS

Caption: Mechanism of ester hydrolysis and inhibition.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My analyte concentrations are consistently low and variable across replicates. What's the most likely cause?

A1: This is a classic sign of uncontrolled ex vivo hydrolysis. If esterases are not immediately and completely inhibited, the degradation will proceed at a variable rate depending on minor differences in sample handling time and temperature.

  • Immediate Action: Review your sample collection protocol. Are you using pre-chilled tubes containing an appropriate esterase inhibitor? Blood should be collected directly into tubes containing the inhibitor and immediately placed on ice.

  • Causality: The kinetics of enzymatic reactions are highly sensitive to temperature.[2] Reducing the temperature slows the reaction, but does not stop it. Chemical inhibitors are required for complete cessation. The variability arises because even a few minutes of delay at room temperature before cooling or inhibition can lead to significant analyte loss.

Q2: I'm using Sodium Fluoride (NaF) as an inhibitor, but I still see some degradation. Why isn't it working perfectly?

A2: While Sodium Fluoride is a commonly used, broad-spectrum reversible inhibitor of some esterases, its potency can be insufficient for highly active enzymes or particularly labile compounds. Furthermore, different species have different types and levels of plasma esterase activity.[1]

  • Troubleshooting Steps:

    • Increase Concentration: Ensure your NaF concentration is optimized. Typical concentrations range from 2-10 mg/mL of blood.

    • Consider a Cocktail: The most robust approach is often a combination of inhibitors. Adding a specific serine hydrolase inhibitor like Phenylmethylsulfonyl Fluoride (PMSF) or Diisopropylfluorophosphate (DFP) can provide more comprehensive inhibition. A screening process to find the most effective inhibitor or combination is highly recommended.[8][9][10]

    • Check pH: The pH of the sample can influence both enzyme activity and the stability of the ester itself.[2] Ensure your collection buffer maintains a pH (typically slightly acidic, around 6.0-6.5) that minimizes both enzymatic and chemical hydrolysis.

Q3: I've added an inhibitor, but now I'm seeing significant ion suppression/enhancement in my LC-MS/MS analysis. What should I do?

A3: This is a critical point: the stabilizers themselves can become a source of matrix effects.[11][12] Some inhibitors or their hydrolysis products can co-elute with your analyte and interfere with ionization.

  • Diagnostic Steps:

    • Post-Column Infusion: Perform a post-column infusion experiment to pinpoint the retention time regions where the suppression or enhancement is occurring.

    • Monitor the Inhibitor: Add an SRM (Selected Reaction Monitoring) transition for the inhibitor and its potential degradation products to your LC-MS/MS method.[11] This will show you if they are co-eluting with your analyte.

    • Optimize Chromatography: Adjust your chromatographic gradient to separate the analyte from the interfering inhibitor or its byproducts.

    • Evaluate Different Inhibitors: If chromatographic separation is not possible, you may need to screen for an alternative inhibitor that is chromatographically resolved from your analyte.

Section 3: Proactive Stabilization: A Multi-Pillar Approach

A successful stabilization strategy relies on three pillars: Temperature Control , Chemical Inhibition , and pH Management .

StrategyMechanism of ActionKey Considerations & Recommendations
Temperature Control Reduces the kinetic rate of enzymatic reactions and chemical hydrolysis.[2]Action: Collect and process samples on wet ice at all times. Use pre-chilled tubes and centrifuge under refrigeration. Rationale: For every 10°C decrease, reaction rates can slow by a factor of 2 or more. However, this is a rate-slowing measure, not a complete stop.
Chemical Inhibition Covalently or reversibly binds to the active site of esterase enzymes, preventing them from catalyzing the hydrolysis reaction.Action: Use a validated esterase inhibitor or a cocktail. Add it to the collection tube before the blood is drawn. Rationale: This ensures immediate inactivation of enzymes upon collection. The choice of inhibitor is critical and may need to be empirically determined.[9]
pH Management Minimizes both enzyme-catalyzed and base/acid-catalyzed chemical hydrolysis.[2][13]Action: Use a buffered anticoagulant solution (e.g., citrate buffer) to maintain the plasma pH in a slightly acidic range (e.g., pH 6.0). Rationale: Most plasma esterases have optimal activity near physiological pH (7.4). Shifting the pH can significantly reduce their efficiency.
Commonly Used Esterase Inhibitors
InhibitorTarget ClassTypical ConcentrationProsCons
Sodium Fluoride (NaF) General/Serine Hydrolases2-10 mg/mLRelatively safe, inexpensive, broad-spectrum.Reversible; may be insufficient for highly labile esters.
Phenylmethylsulfonyl Fluoride (PMSF) Serine Hydrolases (e.g., CES, BChE)0.1-1 mMPotent, irreversible inhibitor.Short half-life in aqueous solutions; requires fresh stock solutions. Safety hazard.
Diisopropylfluorophosphate (DFP) Serine Hydrolases1-20 mMVery potent, irreversible inhibitor.Highly toxic (neurotoxin); requires extreme caution and specific handling protocols. Can cause matrix effects.[11]
Eserine (Physostigmine) Cholinesterases (AChE, BChE)1-20 mMSpecific for cholinesterases.Can cause matrix effects (ion suppression).[11][12]
Paraoxon Serine Hydrolases10-20 µMPotent inhibitor.Highly toxic. Can cause significant matrix effects (ion enhancement).[11][12]

Note: Concentrations are starting points and should be optimized for each specific analyte and matrix.

Section 4: Key Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following workflows are grounded in established bioanalytical best practices.[14][15][16]

Protocol 1: Screening for the Optimal Esterase Inhibitor

This protocol is adapted from the systematic approach described by Li et al.[8][9][10]

  • Prepare Stock Solutions: Prepare concentrated stock solutions of several inhibitors (e.g., NaF, PMSF, Eserine) in an appropriate solvent (e.g., DMSO, Ethanol).

  • Spike Plasma: Dispense fresh control human plasma into microcentrifuge tubes on ice. Spike the plasma with your analyte to a known concentration (e.g., a mid-QC level).

  • Add Inhibitors: Immediately add different inhibitors at varying final concentrations to the tubes. Include a "no inhibitor" control.

  • Incubate: Aliquot samples from each condition for immediate analysis (T=0). Incubate the remaining tubes at relevant temperatures (e.g., 4°C and 25°C).

  • Time Point Analysis: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes). Immediately precipitate the protein and/or freeze at -80°C.

  • Quantify: Analyze all samples by a validated LC-MS/MS method.

  • Evaluate: Calculate the percentage of the initial analyte concentration remaining at each time point for each condition. The optimal inhibitor/concentration will be the one that shows the least degradation over time.

Protocol 2: Recommended Workflow for Sample Collection and Processing

This workflow integrates the principles of stabilization to ensure sample integrity from collection to storage.

Optimized Plasma Sample Handling Workflow

G cluster_workflow Sample Handling Workflow A Step 1: Preparation Pre-chill collection tubes (e.g., K2EDTA). Add esterase inhibitor solution. B Step 2: Blood Collection Draw blood directly into the prepared tube. Immediately invert 8-10 times to mix. A->B C Step 3: Cooling Place tube immediately on wet ice. B->C D Step 4: Centrifugation Within 30 minutes, centrifuge at ~1500g for 10 min at 4°C. C->D E Step 5: Plasma Harvesting Carefully transfer the supernatant (plasma) to pre-chilled, labeled cryovials. D->E F Step 6: Storage Immediately store plasma at ≤ -70°C pending analysis. E->F

Caption: Recommended workflow for plasma sample collection.

Section 5: Frequently Asked Questions (FAQs)

Q1: Do I need to worry about ester hydrolysis in whole blood before centrifugation? A1: Yes, absolutely. Esterases are present in plasma and also within red blood cells.[2][17] Stability in whole blood must be evaluated. The time between blood collection and centrifugation to plasma is a critical period where significant degradation can occur. This is why the inhibitor must be in the collection tube and the sample must be kept cold during this entire period.

Q2: How do I validate my chosen stabilization method according to regulatory standards? A2: Regulatory agencies like the FDA require proof of analyte stability in the biological matrix under the conditions encountered during sample handling and analysis.[14][16] For an ester-containing drug, you must perform and document specific stability experiments, including:

  • Whole Blood Stability: Demonstrate that the analyte is stable in whole blood (with inhibitor) for the maximum duration anticipated between collection and centrifugation.

  • Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles (typically 3-5) to ensure the analyte is stable.

  • Bench-Top Stability: Show that the analyte is stable in the plasma matrix (with inhibitor) at room temperature or on ice for the expected duration of sample preparation.

  • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for the duration of the study.

Q3: Can I just lower the pH of my plasma samples to prevent hydrolysis? A3: Lowering the pH can be an effective part of a multi-pronged strategy, as it reduces the activity of many esterases.[2] However, it is generally not sufficient on its own. Furthermore, extreme pH can cause protein precipitation, which can interfere with sample extraction, or it can induce acid-catalyzed chemical hydrolysis.[2][13] The optimal approach combines pH control with potent chemical inhibitors and temperature control.

Q4: Is Carebastine itself stable in plasma? A4: As a carboxylic acid, Carebastine is not susceptible to ester hydrolysis. It is generally considered metabolically more stable than its precursors, Ebastine and Hydroxyebastine.[5] However, like any analyte, its stability under various storage and handling conditions (e.g., freeze-thaw, long-term storage) must still be formally validated as part of the bioanalytical method validation process according to regulatory guidelines.[18][19]

References
  • Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., Choi, C. S., Choi, Y. K., Desta, Z., & Shin, J. G. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition, 34(11), 1793–1797. [Link]

  • Li, W., Luo, L., Wang, Y., Zhang, J., & Li, Y. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 26(11), 1255–1264. [Link]

  • Li, W., Luo, L., Zhang, J., Wang, Y., & Li, Y. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Bioanalysis, 2(4), 733-743. [Link]

  • Fung, E. N., Lu, P., Tarcsa, E., Gan, J., & Zeng, J. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733–743. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResearchGate. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS | Request PDF. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Sastre, J. (2010). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of investigational allergology & clinical immunology, 20 Suppl 1, 1–16. [Link]

  • Propofol Dreams. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. Retrieved from [Link]

  • Ketamine Nightmares. (n.d.). 2000A14 Discuss the roles of plasma esterases on drugs used in anaethesia. Retrieved from [Link]

  • Park, J. Y., Kim, Y. C., Kim, K. H., Lee, H. J., Lee, D. H., & Lee, H. S. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Scientific reports, 9(1), 1485. [Link]

  • Li, W., & Zhang, J. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
  • Williams, F. M., Mutch, E., Wynne, H., & Blain, P. G. (2008). Plasma esterases and inflammation in ageing and frailty. Mechanisms of ageing and development, 129(9), 520–524. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ebastine – Knowledge and References. Retrieved from [Link]

  • Kharlamova, A. D., Epishina, V. V., Lushchekina, S. V., Petrov, K. A., Zaliapin, V. I., Nikolsky, E. E., & Masson, P. (2023). Albumin Is a Component of the Esterase Status of Human Blood Plasma. International journal of molecular sciences, 24(12), 10377. [Link]

  • Bruemmer, K. J., Price, A. M., Dengan, C., & Chang, C. J. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS chemical biology, 15(1), 241–248. [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]

  • Yamaguchi, T., Hashizume, T., Matsuda, K., Sakashita, S., & Sugiyama, Y. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 44(1), 59–62. [Link]

  • Lu, Y., Zhang, Y., Wang, Y., & Hang, T. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical chromatography, 34(10), e4908. [Link]

  • ResearchGate. (2006). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A | Request PDF. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Qian, J., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222. [Link]

  • Nair, S. M., V, R. S., S, S., & R, S. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. [Link]

Sources

Resolving Carebastine Methyl Ester co-elution issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Solutions

Welcome to the technical support center for resolving complex chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues specifically involving Carebastine and its process-related impurity, Carebastine Methyl Ester. Our goal is to provide you with the logical framework and actionable protocols to achieve baseline separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see both Carebastine and its methyl ester. What is the most likely cause and my first step?

A1: This is a classic case of peak co-elution, where two or more compounds exit the chromatography column at or near the same time.[1][2] Before making any changes to your method, it's crucial to confirm that the issue isn't with the system itself.

Initial System Health Check:

  • Assess Peak Shape: A perfectly co-eluting peak might look symmetrical. However, slight co-elution often presents as a "shouldered" or tailing peak.[1][3] If you see this, it's a strong indicator of an unresolved component.

  • Column Health: A contaminated or degraded column can lead to peak broadening, which can mask a separation that would otherwise be adequate.[4] Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) or check its performance with a known standard.

  • System Suitability: Ensure your HPLC system passes standard suitability tests for pressure fluctuation, flow rate accuracy, and detector noise.

If the system is performing correctly, the co-elution is due to a lack of selectivity in your current method. The most powerful tool to resolve this specific pair of compounds is adjusting the mobile phase pH.[5][6]

Q2: Why is mobile phase pH so critical for separating Carebastine from its methyl ester?

A2: The key lies in their structural differences. Carebastine is a carboxylic acid, meaning it has a proton (H+) that it can donate. The this compound, as the name implies, has this acidic proton replaced by a methyl group, rendering it neutral.

In reversed-phase HPLC, the retention of a compound is largely driven by its hydrophobicity (how much it "dislikes" the polar mobile phase and "prefers" the non-polar stationary phase).[6] By changing the mobile phase pH, we can change the charge state of Carebastine, which dramatically alters its hydrophobicity and, therefore, its retention time.

  • At Low pH (e.g., pH < 3.5): The mobile phase is rich in protons. This suppresses the ionization of Carebastine's carboxylic acid group, keeping it in its neutral, protonated form (-COOH). In this state, it is more hydrophobic and will be strongly retained on the C18 column.

  • At High pH (e.g., pH > 5.5): The mobile phase has fewer protons. Carebastine will donate its proton, becoming an ionized, negatively charged carboxylate (-COO⁻). This ionized form is much more polar (less hydrophobic) and will be less retained, eluting much earlier from the column.[5][6][7]

  • The Methyl Ester: The methyl ester is neutral and cannot be ionized. Its retention time will be largely unaffected by changes in mobile phase pH.[5]

This differential shift in retention time is the key to achieving separation. By manipulating the pH, you can move the Carebastine peak without significantly moving the methyl ester peak.

cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph High pH (e.g., 6.5) Low_Carebastine Carebastine (Neutral, -COOH) More Hydrophobic LONGER RETENTION Low_Ester Methyl Ester (Neutral) Hydrophobic LONG RETENTION High_Carebastine Carebastine (Anionic, -COO⁻) More Polar SHORTER RETENTION High_Ester Methyl Ester (Neutral) Hydrophobic LONG RETENTION caption Effect of pH on Analyte Polarity and Retention

Caption: pH selectively alters Carebastine's polarity, not its ester's.

Q3: I've tried adjusting the pH, but the peaks are still too close. What are my next steps for method development?

A3: If pH adjustment alone is insufficient, you need to explore other selectivity levers. The three primary factors to optimize in method development are the mobile phase, the stationary phase, and the temperature.[8][9]

Troubleshooting Workflow:

G start Co-elution Observed ph Adjust Mobile Phase pH (Primary Lever for this pair) start->ph organic Change Organic Modifier (ACN vs. MeOH) ph->organic Resolution still inadequate resolved Resolution Achieved ph->resolved Sufficient Resolution column Change Column Chemistry (e.g., Phenyl-Hexyl) organic->column Minor improvement organic->resolved Sufficient Resolution gradient Optimize Gradient Slope column->gradient Good selectivity, but peaks are broad column->resolved Sufficient Resolution gradient->resolved

Caption: Systematic workflow for troubleshooting co-elution.

1. Change the Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) interact with analytes differently and can produce significant changes in selectivity.[10] If you are using ACN, prepare an equivalent mobile phase with MeOH, and vice-versa.

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale
Selectivity π-π interactions, dipole-dipoleProton donor/acceptorCan reverse elution order or increase peak spacing.[10]
Pressure LowerHigherACN produces lower system backpressure.
UV Cutoff ~190 nm~205 nmACN is better for low-UV detection.

2. Change the Stationary Phase (Column Chemistry): If your standard C18 column isn't providing the required selectivity, consider a column with a different retention mechanism.

  • Phenyl-Hexyl Phase: This is an excellent alternative to C18 for compounds containing aromatic rings, like Carebastine. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, offering a completely different selectivity profile.

  • Embedded Polar Group (AQ-C18): These columns have a polar group embedded near the base of the C18 chain. This can be useful for providing alternative selectivity for polar-functionalized molecules.

3. Optimize the Gradient: If you are using a gradient elution, the slope of the gradient can impact resolution.

  • Shallow Gradient: A slower increase in the organic solvent percentage over time gives the analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks.

Q4: Can you provide a starting protocol for resolving Carebastine and its methyl ester?

A4: Certainly. This protocol is designed as a robust starting point for method development.

Step-by-Step Experimental Protocol:

Objective: To achieve baseline resolution (Rs > 1.5) between Carebastine and this compound.

1. Materials:

  • HPLC System with UV/PDA Detector

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Ammonium Acetate/Phosphate buffer)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare 1 L of water with 0.1% Formic Acid. This will set the pH to approximately 2.7. Measure the pH before mixing with the organic phase.[11]

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

3. Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection UV at 252 nmGood absorbance for Carebastine.[12]
Injection Vol. 10 µLStandard volume, avoid overload.
Gradient 50% B to 90% B over 15 minA good starting gradient to elute both compounds.

4. Execution & Optimization Strategy:

  • Run 1 (Initial Conditions): Execute the method with the conditions above. At this low pH, Carebastine should be well-retained. The methyl ester will likely elute slightly before or after it, depending on its exact hydrophobicity.

  • Run 2 (pH Adjustment): Prepare a new Mobile Phase A using a 10mM Ammonium Acetate buffer, adjusted to pH 6.0. Re-run the analysis.

  • Analysis: Compare the chromatograms from Run 1 and Run 2. You should observe a significant shift in the retention time of the Carebastine peak, while the methyl ester peak should remain relatively static. This shift confirms peak identity and allows you to select the pH that provides the best resolution.

Expected Outcome:

pH ConditionExpected Carebastine RetentionExpected Methyl Ester RetentionResult
Low pH (~2.7) LongLongPeaks may be close together or co-eluting.
High pH (~6.0) ShortLongIncreased separation (selectivity) between the two peaks.

If resolution is still not optimal, implement the strategies from Q3, such as switching the organic modifier to Methanol or trying a Phenyl-Hexyl column.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. Journal of Chromatography A, 1307, 47-56. [Link]

  • Rathbone, D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). [Link]

  • Nawrocki, J. (2022). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International, 30(4). [Link]

  • Walter, T. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Polite, L. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023). [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. (2024). [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65820, Carebastine. [Link]

  • Yamaguchi, T., et al. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 44(1), 59-64. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Carebastine and Carebastine Methyl Ester: Elucidating HPLC Retention Behavior

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, quantification, and purification of active pharmaceutical ingredients (APIs) and their related substances. For researchers and professionals in drug development, a nuanced understanding of how subtle molecular modifications impact chromatographic behavior is paramount. This guide provides an in-depth comparison of Carebastine and its derivative, Carebastine Methyl Ester, with a specific focus on their retention times in reverse-phase HPLC (RP-HPLC). We will delve into the theoretical underpinnings of their separation, present a robust experimental protocol for their analysis, and visualize the principles governing their chromatographic behavior.

Unveiling the Molecular Structures: The Key to Differential Polarity

At the heart of their differing HPLC retention times lies a fundamental distinction in their molecular structures. Carebastine is the active carboxylic acid metabolite of Ebastine, a second-generation antihistamine.[1][2][3][4][5] In contrast, this compound is, as the name suggests, the methyl ester derivative of Carebastine.[6]

The pivotal difference is the terminal functional group: Carebastine possesses a carboxylic acid (-COOH) group, while this compound has a methyl ester (-COOCH₃) group. This seemingly minor alteration has profound implications for the molecule's polarity. The carboxylic acid group in Carebastine is capable of hydrogen bonding and, depending on the pH of the mobile phase, can exist in an ionized (deprotonated) carboxylate form (-COO⁻).[7] This makes Carebastine a relatively polar molecule. The esterification of this carboxylic acid to form this compound replaces the acidic proton with a methyl group, thereby eliminating its ability to ionize and significantly reducing its polarity.

CompoundMolecular FormulaMolecular WeightKey Functional Group
Carebastine C₃₂H₃₇NO₄499.64 g/mol [5][8]Carboxylic Acid (-COOH)
This compound C₃₃H₃₉NO₄513.67 g/mol [6]Methyl Ester (-COOCH₃)

The Chromatographic Consequence: Predicting Retention in Reverse-Phase HPLC

Reverse-phase HPLC separates analytes based on their hydrophobicity.[9][10][11] The stationary phase is non-polar (typically C8 or C18 alkyl chains bonded to silica), while the mobile phase is polar (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[9][10][11] In this system, non-polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase and are therefore retained longer, resulting in a later elution and a longer retention time.[9][11] Conversely, more polar compounds have a greater affinity for the polar mobile phase and travel through the column more quickly, leading to shorter retention times.[7][9]

Given this principle, we can confidently predict the elution order of Carebastine and this compound:

  • Carebastine , with its polar carboxylic acid group, will be less retained by the non-polar stationary phase and will elute earlier.

  • This compound , being significantly less polar due to the esterification of the carboxylic acid, will exhibit stronger hydrophobic interactions with the stationary phase, leading to a longer retention time.

This relationship is visually represented in the following diagram:

G cluster_0 Analyte Properties cluster_1 RP-HPLC System cluster_2 Chromatographic Outcome Carebastine Carebastine (-COOH group) More Polar MobilePhase Polar Mobile Phase Carebastine->MobilePhase Higher Affinity ShortRT Shorter Retention Time Carebastine->ShortRT Ester This compound (-COOCH3 group) Less Polar StationaryPhase Non-Polar Stationary Phase (e.g., C18) Ester->StationaryPhase Stronger Interaction LongRT Longer Retention Time Ester->LongRT StationaryPhase->LongRT Leads to MobilePhase->ShortRT Leads to

Caption: Relationship between molecular polarity and HPLC retention time.

Experimental Protocol for Comparative Analysis

To empirically validate the predicted retention behavior, the following robust and self-validating HPLC method is proposed. This protocol is designed to achieve a clear separation between Carebastine and this compound.

Objective: To determine and compare the retention times of Carebastine and this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standards for Carebastine and this compound.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable buffer components).

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH and ensure the consistent ionization state of Carebastine, leading to sharper peaks.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes. Acetonitrile is often chosen for its low viscosity and UV transparency.
Gradient Elution 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% BA gradient is employed to ensure that both the more polar Carebastine and the less polar this compound are eluted with good peak shape and within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 252 nm or 262 nm[2][3][12]The wavelength at which Carebastine and its derivatives exhibit significant UV absorbance, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Prepare individual stock solutions of Carebastine and this compound in methanol at a concentration of 1 mg/mL.

  • Create a mixed working solution by diluting the stock solutions with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL for each analyte.

4. Experimental Workflow:

The following diagram illustrates the sequential steps of the experimental protocol:

G A Sample Preparation (10 µg/mL mixture) B HPLC Injection (10 µL) A->B C Gradient Elution on C18 Column B->C D UV Detection (252 nm) C->D E Data Acquisition & Analysis D->E

Caption: Experimental workflow for HPLC analysis.

Expected Results and Data Summary

Based on the principles of reverse-phase chromatography, the execution of the above protocol is expected to yield the following results:

AnalyteExpected Retention Time (min)Rationale for Retention
Carebastine ~ 4-6The presence of the polar carboxylic acid group leads to a stronger affinity for the polar mobile phase, resulting in earlier elution.
This compound ~ 8-10The non-polar methyl ester group increases the molecule's hydrophobicity, causing stronger interactions with the non-polar stationary phase and a longer retention time.

The resulting chromatogram would show two distinct peaks, with the peak corresponding to Carebastine appearing significantly earlier than the peak for this compound. This separation provides definitive, quantifiable evidence of the impact of esterification on the chromatographic behavior of this molecule.

Conclusion

The comparison of Carebastine and this compound provides a clear and instructive example of how minor modifications to a molecule's functional groups can be exploited for effective chromatographic separation. The conversion of the polar carboxylic acid in Carebastine to the less polar methyl ester in its derivative results in a predictable and significant increase in retention time under reverse-phase HPLC conditions. This understanding is not merely academic; it is fundamental to the development of robust analytical methods for purity testing, metabolite identification, and pharmacokinetic studies in the pharmaceutical industry. The provided experimental protocol offers a reliable framework for researchers to empirically verify these principles in their own laboratory settings.

References

  • Reversed-phase chromatography - Wikipedia. Available from: [Link]

  • Matsuda, M., et al. (2001). Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 757(1), pp.169-176. Available from: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Labcompare. Available from: [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. Available from: [Link]

  • Dolan, J.W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), pp.22-29. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Available from: [Link]

  • S, Prabu & A, Shirwaikar & A, Shirwaikar & Kumar, C. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences. 69. 589. 10.4103/0250-474X.36279. Available from: [Link]

  • Prabu, S.L., et al. (2007). Determination of ebastine in pharmaceutical formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(4), p.589. Available from: [Link]

  • Determination of Ebastine in Pharmaceutical Formulations by HPLC. ResearchGate. Available from: [Link]

  • Carebastine. PubChem. Available from: [Link]

  • Prabu, S.L., et al. (2007). Determination of ebastine in pharmaceutical formulations by HPLC. SciSpace. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

Sources

A Comparative Guide to Impurity Control: Navigating USP and EP Standards for Carebastine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct comparison of impurity limits for Carebastine Methyl Ester between the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is not possible as there are currently no dedicated monographs for this specific active pharmaceutical ingredient (API) in either pharmacopeia. This guide, therefore, provides a comprehensive overview of the principles and frameworks for impurity control as mandated by the USP and EP, using the closely related compound Ebastine as a practical example.

Introduction: The Critical Role of Impurity Profiling

In drug development and manufacturing, the control of impurities is a critical quality attribute that directly impacts the safety and efficacy of the final product.[1][2] Impurities can arise from various stages, including the synthesis of the API, degradation over time, or interaction with excipients and packaging materials.[3] Regulatory bodies like the USP and EP have established stringent guidelines to ensure that impurities are identified, quantified, and controlled within acceptable, safe limits.

Carebastine, an active metabolite of the second-generation antihistamine Ebastine, is a case in point where understanding potential impurities is paramount for ensuring patient safety.[4] While a specific monograph for this compound is not yet established, the principles laid out by the pharmacopoeias for related compounds and new drug substances provide a clear roadmap for researchers and drug developers.

The Pharmacopeial Approach to Impurity Control: A High-Level Comparison

Both the USP and the EP have harmonized their approaches to impurity control to a large extent, primarily through the adoption of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[5][6][7] The core philosophy revolves around defining thresholds for reporting, identification, and qualification of impurities.

Guideline Aspect United States Pharmacopeia (USP) European Pharmacopoeia (EP) Shared Principles (ICH Q3A)
General Chapters General Chapter <1086> Impurities in Drug Substances and Drug Products provides guidance on the control of impurities.[1][2][3]General Monograph 2034 (Substances for pharmaceutical use) and General Chapter 5.10 (Control of impurities in substances for pharmaceutical use) outline the requirements.[8][9]Both pharmacopoeias align with ICH Q3A(R2) for new drug substances, which sets thresholds for reporting, identification, and qualification of impurities.[5][6][7]
Types of Impurities Categorizes impurities as organic, inorganic, and residual solvents.[3]Similarly classifies impurities, with specific attention to organic (related substances), inorganic, and residual solvents.The focus is on organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[5][6]
Impurity Thresholds Adopts ICH Q3A thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.[10]Implements ICH Q3A thresholds, making them legally binding for substances intended for the European market.Reporting Threshold: ≥0.05%Identification Threshold: ≥0.10% or a lower value depending on the daily dose.Qualification Threshold: ≥0.15% or a lower value depending on the daily dose.[5][6]
Specified vs. Unspecified Impurities Monographs list "specified impurities" with their acceptance criteria. Unspecified impurities are controlled by a general limit.[3][11]Monographs detail "specified impurities." "Other detectable impurities" are controlled by general acceptance criteria outlined in the monograph and general chapters.[12]A "specified impurity" is one that is individually listed and limited with a specific acceptance criterion in the new drug substance specification.[6]
A Practical Case Study: Ebastine Impurity Limits in the European Pharmacopoeia

Given that Carebastine is an active metabolite of Ebastine, examining the EP monograph for Ebastine offers valuable insight into how impurities are controlled for this class of compounds. The EP monograph for Ebastine (EP monograph 2015) provides specific limits for known impurities.[13][14]

Table of Specified Impurities and Limits for Ebastine in the EP:

Impurity EP Limit
Impurity ANot more than 0.2%
Impurity BNot more than 0.2%
Impurity CNot more than 0.2%
Unspecified ImpuritiesFor each impurity, not more than 0.10%
Total ImpuritiesNot more than 0.3%
Reporting Threshold 0.05%

Data sourced from the European Pharmacopoeia monograph for Ebastine.[12]

This structured approach, with specific limits for known impurities and a general limit for any unknown ones, ensures a comprehensive control strategy.

Experimental Protocols for Impurity Profiling

The identification and quantification of impurities in APIs like this compound rely on a suite of advanced analytical techniques.[15][16] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for separating and quantifying impurities.[15]

A General Workflow for Impurity Analysis:

ImpurityAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting API API Sample (this compound) Dissolution Dissolution in a suitable solvent API->Dissolution HPLC HPLC / UPLC System Dissolution->HPLC Detector UV/PDA Detector HPLC->Detector HPLC->Detector MS Mass Spectrometry (LC-MS/MS) HPLC->MS HPLC->MS Quantification Quantification against Reference Standards Detector->Quantification Identification Structural Elucidation of Unknowns MS->Identification Report Impurity Profile Report Quantification->Report Identification->Report

Caption: A typical workflow for the analysis of impurities in an Active Pharmaceutical Ingredient (API).

Step-by-Step Methodology for HPLC-UV Analysis:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve reference standards of this compound and any known impurities in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare stock solutions.

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Accurately weigh and dissolve the this compound test sample in the same diluent to a known concentration.

  • Chromatographic Conditions (Illustrative Example):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound and its impurities.

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Identify the peaks corresponding to the main component and impurities by comparing their retention times with those of the reference standards.

    • Calculate the percentage of each impurity using the peak areas and the concentration of the main component. For unknown impurities, relative response factors may need to be determined.

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, providing valuable information on the molecular weight and fragmentation patterns of the impurities.[16]

Implications for Drug Development Professionals

The absence of a specific monograph for this compound means that drug developers must establish their own in-house specifications for impurity control. These specifications must be justified and align with the principles of the USP, EP, and ICH guidelines. Key considerations include:

  • Process-Related Impurities: A thorough understanding of the synthetic route is necessary to identify potential process-related impurities.

  • Degradation Products: Forced degradation studies should be conducted to identify potential degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).

  • Analytical Method Validation: The analytical methods used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and sensitive.

Conclusion

While a direct, side-by-side comparison of USP and EP impurity limits for this compound is not currently feasible due to the lack of dedicated monographs, a clear and harmonized framework for impurity control exists. By adhering to the general chapters of the USP and EP and the overarching ICH guidelines, researchers and drug development professionals can establish robust and scientifically sound control strategies for impurities. The example of the Ebastine monograph in the EP serves as a valuable template for setting specifications for related compounds. A thorough understanding of the synthetic process, comprehensive stability studies, and the use of validated, state-of-the-art analytical techniques are the cornerstones of ensuring the quality, safety, and efficacy of this compound.

References

  • European Pharmacopoeia (Ph. Eur.) Monograph for Ebastine.
  • European Pharmacopoeia. (n.d.). 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE.
  • United States Pharmacopeia. (n.d.). General Chapter <1086> IMPURITIES IN OFFICIAL ARTICLES.
  • United States Pharmacopeia. (2025, February 17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Scribd. (n.d.). USP Chapter 1086: Impurities in Drugs.
  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • United States Pharmacopeial Convention. (n.d.). 〈1086〉 Impurities in Drug Substances and Drug Products - USP-NF ABSTRACT.
  • Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3.
  • United States Pharmacopeia. (2012, December 15). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • British Pharmacopoeia. (n.d.). Ebastine.
  • Scribd. (n.d.). 5.10. Control of Impurities in Substances For Pharmaceutical Use 51000e.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • Scribd. (n.d.). 5.10. Control of Impurities in Substances For Pharmaceutical Use PDF.
  • European Pharmacopoeia. (n.d.). Substances for pharmaceutical use - Print Preview.
  • Pharmaffili
  • Pharmaffili
  • Medical Products Agency. (2010, January 21). Public Assessment Report Scientific discussion Ebastine Sandoz (ebastine) SE/H/1209/01-02/DC.
  • ResearchGate. (2025, August 7). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS | Request PDF.
  • Council of Europe. (2026, February 17). List of European Pharmacopoeia Reference Standards.
  • Veeprho. (n.d.). Ebastine EP Impurity D | CAS 97928-18-2.
  • Global Substance Registr
  • Nair, S. M., et al. (2018, November 20). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. Int. J. Pharm. Sci. Drug Res.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Journal of Pharmaceutical Erudition. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Chemicea. (n.d.). Ebastine.
  • World Journal of Pharmaceutical Research. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Carebastine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or less-characterized compounds, such as Carebastine Methyl Ester, demands a meticulous and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your research. We will delve into the rationale behind each protective measure, empowering you to make informed decisions in the laboratory.

While specific hazard data for this compound is not extensively documented, we can establish a robust safety protocol by evaluating the known properties of its parent compound, Carebastine, and the general characteristics of methyl esters. The foundational principle of laboratory safety dictates that any substance with incomplete toxicological information should be handled as if it were hazardous.

Hazard Assessment: Building a Protective Strategy

Understanding the potential risks is the first step in mitigating them. Our assessment for this compound is built upon data from closely related compounds and chemical classes.

  • Carebastine (Parent Compound): The primary known hazards associated with Carebastine are acute oral toxicity and significant aquatic toxicity. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed and very toxic to aquatic life, with long-lasting effects. This immediately signals a need to prevent ingestion and environmental release.

  • Methyl Esters (Chemical Class): This class of compounds can present several physical and health hazards. They may cause eye and skin irritation upon contact.[1] Inhalation of vapors or aerosols can also lead to respiratory tract irritation.[1] Some esters are flammable liquids, necessitating control of ignition sources.[2]

  • Physical Form: As this compound is likely to be a solid (powder) or a liquid solution, the potential for generating airborne dust or aerosols during weighing, transfer, or dissolution must be considered.

This composite hazard profile dictates a multi-layered PPE strategy focused on preventing skin and eye contact, inhalation of particulates or aerosols, and accidental ingestion.

Core PPE Protocol: Your First Line of Defense

The following personal protective equipment constitutes the minimum standard for handling this compound in any quantity. These are non-negotiable elements of safe laboratory practice.[3]

  • Safety Glasses with Side Shields or Safety Goggles: Standard laboratory practice requires eye protection to shield against splashes or accidental contact.[4] Given the potential for irritation from esters, safety goggles provide a more complete seal and are recommended when handling larger volumes or during procedures with a higher risk of splashing.[4]

  • Laboratory Coat: A properly fitted lab coat, buttoned completely, protects your skin and personal clothing from spills and contamination.[5] It should be made of a material appropriate for the chemicals being handled.

  • Hand Protection (Gloves): Gloves are essential to prevent direct skin contact. However, not all gloves offer the same level of protection. Nitrile gloves are a common and generally suitable choice for incidental contact with many chemical esters, but selection should always be based on the specific solvent or chemical being used.[4][6]

Glove MaterialProtection AgainstKey Considerations
Nitrile Good for incidental contact with a variety of chemicals, including many esters, oils, and solvents.Check manufacturer's compatibility data. Inspect for tears or pinholes before use. Double-gloving is recommended for extended use or when handling concentrated solutions.
Neoprene Offers protection against a broad range of chemicals, including some acids, bases, and alcohols.Provides better resistance to some chemicals than nitrile.
Butyl Rubber Excellent resistance to ketones and esters.Often thicker and may reduce dexterity. Recommended for situations involving significant immersion or large volumes.

Crucial Glove Practice: Always remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of used gloves in the appropriate chemical waste stream immediately after use.

Enhanced & Specialized Protection

Certain procedures elevate the risk of exposure and require additional protective measures. The decision to implement enhanced PPE should be guided by a risk assessment of your specific experimental workflow.

  • Respiratory Protection: If you are handling this compound as a fine powder outside of a certified chemical fume hood, or if your procedure could generate aerosols (e.g., vortexing, sonicating), respiratory protection is necessary.[4] A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement for powders. For solutions with volatile solvents, an air-purifying respirator with organic vapor cartridges may be required.[7][8] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[7]

  • Face Shield: When handling larger quantities of liquids (>50 mL) that pose a splash hazard, a face shield should be worn in addition to safety goggles to protect the entire face.[9]

  • Chemical-Resistant Apron: For procedures involving significant quantities of the compound or solvents, a chemical-resistant apron provides an additional layer of protection for the torso against spills.[9]

Procedural Guidance: Safe Handling from Start to Finish

A commitment to safety is an active, procedural process. The following workflow and step-by-step guides integrate PPE use into the entire experimental lifecycle.

The following diagram outlines the decision-making process for selecting appropriate PPE and handling this compound safely.

PPE_Workflow This compound: PPE & Handling Workflow A Start: Assess Procedure (Quantity, Physical Form, Task) B Core PPE Required - Lab Coat - Safety Glasses - Nitrile Gloves A->B Always C Handling Solid / Powder? B->C D Work inside certified Chemical Fume Hood? C->D Yes F Risk of Splash? (e.g., >50mL liquid) C->F No (Liquid) E Add Respiratory Protection (NIOSH N95/P100) D->E No D->F Yes E->F G Add Face Shield & Chemical Apron F->G Yes H Proceed with Experiment F->H No G->H I Decontaminate & Dispose H->I J End I->J

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to training.

  • Safety Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of your lab coat to ensure complete coverage.

Doffing (Taking Off) PPE: This sequence is designed to prevent cross-contamination.

  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Respirator (if required): Remove last.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]

Operational and Disposal Plan

Safe handling extends to the proper disposal of both the chemical waste and contaminated materials.

Personnel Decontamination:

  • Skin Exposure: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove any contaminated clothing.

  • Eye Exposure: Proceed immediately to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[11]

  • Seek medical attention for any exposure event.

Chemical Waste Disposal: Due to its high aquatic toxicity, this compound and its solutions must not be disposed of down the drain.[12]

  • Small Liquid Quantities (<50mL): Absorb the liquid onto an inert material like vermiculite or cat litter.[6] Place the absorbed material into a sealed, labeled container for hazardous waste pickup.

  • Larger Liquid Quantities (>50mL): Transfer to a dedicated, sealed, and clearly labeled hazardous waste container. The container should be designated for non-halogenated organic waste unless a solvent dictates otherwise.

  • Solid Waste: Sweep up solid material, trying to minimize dust generation. Place in a sealed, labeled container for disposal.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, paper towels, pipette tips) must be placed in a sealed bag or container and disposed of as solid chemical waste.

All chemical waste must be collected by a licensed waste contractor or your institution's Environmental Health and Safety (EHS) office.[6][13] Never place chemical waste in the regular trash.[13]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (URL: [Link])

  • Chemical Safety in the Workplace - Restored CDC. (URL: [Link])

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (URL: [Link])

  • Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: [Link])

  • Safety Guidelines for Handling Chemicals - HPE Support. (URL: [Link])

  • Safety Data Sheet - REG. (URL: [Link])

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Safety Data Sheet: Fatty acid methyl ester mixture - Carl ROTH. (URL: [Link])

  • SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • Carebastine | C32H37NO4 | CID 65820 - PubChem - NIH. (URL: [Link])

  • Chemical Waste Disposal Guidelines - Emory University. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carebastine Methyl Ester
Reactant of Route 2
Reactant of Route 2
Carebastine Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.